2-[(4-Methylphenyl)sulfonyl]-1,3-thiazole-5-carbaldehyde
Description
Properties
IUPAC Name |
2-(4-methylphenyl)sulfonyl-1,3-thiazole-5-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3S2/c1-8-2-4-10(5-3-8)17(14,15)11-12-6-9(7-13)16-11/h2-7H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBOHHWZBDWUKDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=NC=C(S2)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of 2-[(4-Methylphenyl)sulfonyl]-1,3-thiazole-5-carbaldehyde are Cyclooxygenase (COX) enzymes , specifically COX-2 . COX enzymes play a crucial role in the production of prostaglandins, which are involved in inflammation and pain signaling in the body.
Mode of Action
This compound interacts with its targets by inhibiting the COX enzymes, particularly COX-2. This inhibition results in a decrease in the production of prostaglandins, thereby reducing inflammation and pain. Additionally, some derivatives of this compound have been found to release moderate amounts of Nitric Oxide (NO), which can decrease the side effects associated with selective COX-2 inhibitors.
Biochemical Pathways
The inhibition of COX-2 affects the arachidonic acid pathway , leading to a decrease in the production of prostaglandins. This results in downstream effects such as reduced inflammation and pain. The release of NO also plays a role in vasodilation and inhibition of platelet aggregation.
Biological Activity
2-[(4-Methylphenyl)sulfonyl]-1,3-thiazole-5-carbaldehyde is a heterocyclic compound featuring a thiazole ring, which is notable for its diverse biological activities. This compound combines a sulfonyl group with a para-methylphenyl moiety and an aldehyde functional group, contributing to its reactivity and potential applications in medicinal chemistry.
- Molecular Formula : C11H11N1O2S2
- Molecular Weight : Approximately 267.32 g/mol
The structural uniqueness of this compound may enhance its solubility and reactivity compared to other thiazole derivatives, potentially leading to unique interactions with biological targets.
Antimicrobial Activity
Research indicates that thiazole derivatives, including this compound, exhibit significant antimicrobial properties. For example, compounds with similar structures have shown activity against various strains of bacteria and fungi. A study demonstrated that derivatives of thiazole exhibited minimum inhibitory concentrations (MIC) ranging from 1.03 μM to 25 μM against Mycobacterium tuberculosis and other pathogens .
Antitumor Activity
Thiazole-based compounds have been extensively studied for their anticancer properties. In vitro assays have shown that derivatives can inhibit the proliferation of cancer cell lines such as HepG2 (liver cancer) and A549 (lung cancer). For instance, some thiazole derivatives displayed IC50 values below 10 µg/mL against these cell lines, indicating potent cytotoxic effects . The presence of electron-donating groups, such as methyl groups on the phenyl ring, has been correlated with increased activity.
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| Compound 9 | HepG2 | 1.61 ± 1.92 |
| Compound 10 | A549 | 1.98 ± 1.22 |
The mechanisms underlying the biological activities of thiazole derivatives often involve interactions with specific proteins or enzymes. For example, structural activity relationship (SAR) studies suggest that modifications at particular positions on the thiazole ring can significantly influence binding affinity and biological efficacy. Molecular dynamics simulations have indicated that certain compounds interact primarily through hydrophobic contacts with target proteins .
Study on Antitubercular Activity
In a study examining the antitubercular potential of thiazole derivatives, researchers found that specific modifications led to enhanced activity against Mycobacterium tuberculosis strains. The study highlighted that compounds with thiazole scaffolds showed promising results in inhibiting both replicating and non-replicating bacterial strains .
Anticancer Research
Another investigation focused on the anticancer properties of novel thiazole derivatives synthesized from 4-methyl-2-phenylthiazole-5-carbohydrazide. These compounds were tested against various cancer cell lines using MTT assays, revealing significant cytotoxic effects and highlighting the importance of structural modifications in enhancing biological activity .
Scientific Research Applications
2-[(4-Methylphenyl)sulfonyl]-1,3-thiazole-5-carbaldehyde is a chemical compound with the molecular formula and a molecular weight of approximately 267.32 g/mol. It features a thiazole ring, a five-membered heterocyclic structure containing sulfur and nitrogen atoms, substituted with a sulfonyl group attached to a para-methylphenyl moiety and an aldehyde functional group at the 5-position of the thiazole ring. This structural arrangement contributes to its reactivity and potential applications in organic synthesis and medicinal chemistry. The uniqueness of this compound lies in its specific combination of the sulfonyl group and the thiazole ring system, which may enhance its solubility and reactivity compared to other similar compounds. This structural arrangement could lead to unique interactions with biological targets that are not observed in other thiazole derivatives.
Potential Applications
This compound has potential applications in pharmaceutical development as a building block. Interaction studies involving this compound could focus on assessing its viability as a therapeutic agent.
1,3-Thiazole is an important scaffold in heterocyclic chemistry and drug design and discovery . Derivatives of thiazoles have shown diverse biological activities .
Pharmaceutical Development
- Building block in synthesizing more complex molecules.
- Potential therapeutic agent.
Antimicrobial Research
Anticancer Research
Other potential applications:
Analogues
Several compounds share structural similarities with this compound.
- 4-Chloro-2-[(4-methylphenyl)amino]-1,3-thiazole-5-carbaldehyde Contains a chloro substituent, potentially leading to different reactivity patterns.
- 6-[(4-Methylphenyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde Features an imidazo-thiazole structure and may exhibit distinct biological activities.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key analogs include:
Key Findings:
Electronic Effects: The tosyl group in the target compound is strongly electron-withdrawing, enhancing electrophilic reactivity at the aldehyde position compared to the electron-donating methoxy group in 2-(3-methoxyphenyl)-thiazole-5-carbaldehyde .
Reactivity and Stability :
- Sulfonyl-containing derivatives (e.g., the target compound) exhibit greater thermal and oxidative stability compared to thioether analogs like 5-[(methylsulfanyl)methyl]-1,3-thiazole-2-carbaldehyde, which may undergo oxidation to sulfoxides or sulfones .
Biological Relevance :
- Thiazole-5-carbaldehydes with aryl sulfonyl groups (e.g., the target compound) are precursors for Schiff base formation, a key step in synthesizing antimicrobial and anticancer agents. In contrast, trifluoromethyl-substituted analogs are explored for their enhanced metabolic stability in drug design .
Synthetic Utility :
- The aldehyde group in these compounds facilitates condensation reactions, enabling the synthesis of imines, hydrazones, and heterocyclic fused systems. Tosyl-substituted derivatives are particularly valuable in palladium-catalyzed cross-coupling reactions due to the sulfonyl group’s directing effects .
Research Implications
The comparative analysis underscores the tunability of thiazole-5-carbaldehyde derivatives for diverse applications. For instance:
- Medicinal Chemistry : Tosyl and trifluoromethyl analogs are prioritized for drug candidates requiring metabolic stability and target binding .
- Material Science : Methoxy-substituted derivatives may serve as fluorescent probes due to their moderate polarity and electron-rich aromatic systems .
Further studies should explore the crystallographic and spectroscopic properties of these compounds to refine structure-activity relationships.
Q & A
Q. What are the optimized synthetic routes for 2-[(4-Methylphenyl)sulfonyl]-1,3-thiazole-5-carbaldehyde, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via Vilsmeier-Haack formylation (applied to thiazole precursors) or nucleophilic substitution of halogenated intermediates. For example:
- Step 1 : Prepare 5-chloro-3-methyl-1-aryl-1H-pyrazole-4-carbaldehyde via Vilsmeier-Haack reaction (using POCl₃ and DMF) .
- Step 2 : Replace the chlorine atom with a 4-methylphenylsulfonyl group using K₂CO₃ as a base catalyst in anhydrous DMF .
- Critical Parameters : Temperature (80–100°C), solvent polarity, and catalyst loading (e.g., 1.5 eq. K₂CO₃) significantly affect yield (reported 60–75%) .
Q. What spectroscopic and analytical techniques are recommended for characterizing this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR to confirm sulfonyl (-SO₂-) and aldehyde (-CHO) groups (e.g., aldehyde proton at δ 9.8–10.2 ppm) .
- X-ray Crystallography : Resolve crystal packing and confirm substituent geometry, as demonstrated for analogous thiazole-carbaldehydes .
- Elemental Analysis : Verify purity (>95%) and molecular formula (C₁₂H₁₁NO₃S₂) .
- IR Spectroscopy : Identify key functional groups (e.g., S=O stretch at 1150–1300 cm⁻¹, C=O at 1680–1720 cm⁻¹) .
Q. What safety protocols are essential when handling this compound in the laboratory?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coat, and safety goggles due to potential skin/eye irritation .
- Ventilation : Use fume hoods to avoid inhalation of aldehyde vapors.
- First Aid : In case of exposure, rinse with water for 15 minutes and consult a physician immediately .
Advanced Research Questions
Q. How can computational chemistry elucidate the reactivity of the sulfonyl and aldehyde moieties in this compound?
- Methodological Answer :
- DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to predict electrophilic/nucleophilic sites (e.g., aldehyde carbon as electrophile, sulfonyl group as electron-withdrawing) .
- Docking Studies : Model interactions with biological targets (e.g., enzymes) using AutoDock Vina to guide drug design .
- Reactivity Indices : Calculate Fukui indices to identify sites prone to nucleophilic/electrophilic attacks .
Q. What strategies resolve contradictions in reported synthetic yields for similar thiazole-carbaldehydes?
- Methodological Answer :
- DoE (Design of Experiments) : Systematically vary parameters (solvent, temperature, catalyst) to identify optimal conditions .
- Byproduct Analysis : Use LC-MS to detect side products (e.g., over-oxidation of sulfonyl groups) that reduce yield .
- Cross-Validation : Compare methods from independent studies (e.g., Vilsmeier-Haack vs. nucleophilic routes) to assess reproducibility .
Q. How can the compound’s aldehyde group be functionalized for applications in coordination chemistry?
- Methodological Answer :
- Schiff Base Formation : React with primary amines (e.g., aniline) in ethanol under reflux to form imine ligands for metal complexes .
- Reduction : Use NaBH₄ to reduce the aldehyde to a hydroxymethyl group (-CH₂OH) for polymer tethering .
- Click Chemistry : Employ Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) with propargylamine derivatives .
Q. What in vitro assays are suitable for evaluating its potential as an enzyme inhibitor?
- Methodological Answer :
- Kinetic Assays : Measure IC₅₀ values against target enzymes (e.g., carbonic anhydrase) using spectrophotometric methods .
- Dose-Response Curves : Test concentrations from 1 nM–100 µM in triplicate to establish potency.
- Selectivity Screening : Compare inhibition across enzyme isoforms to assess specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
